molecular formula C5H4N6 B7501505 5-(1H-Tetrazol-5-yl)pyrimidine

5-(1H-Tetrazol-5-yl)pyrimidine

Cat. No. B7501505
M. Wt: 148.13 g/mol
InChI Key: OTDPPCOCKDGVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Tetrazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This heterocyclic compound is a derivative of pyrimidine and tetrazole, and its synthesis method involves the reaction of 5-chloropyrimidine with sodium azide in the presence of a copper catalyst. In

Mechanism of Action

The mechanism of action of 5-(1H-Tetrazol-5-yl)pyrimidine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 5-(1H-Tetrazol-5-yl)pyrimidine has a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. The compound has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Additionally, it has been found to inhibit the activity of key enzymes involved in the metabolism of certain drugs, which can affect their efficacy and toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(1H-Tetrazol-5-yl)pyrimidine in lab experiments include its relatively simple synthesis method, low cost, and unique properties. However, the compound has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and limit its use in certain experiments. Additionally, the compound can be toxic at high concentrations, which can limit its use in some applications.

Future Directions

There are several future directions for the study of 5-(1H-Tetrazol-5-yl)pyrimidine. One potential direction is the development of novel drugs based on the compound for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is the study of the compound's potential use in the field of organic electronics, where it can be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 5-(1H-Tetrazol-5-yl)pyrimidine involves the reaction of 5-chloropyrimidine with sodium azide in the presence of a copper catalyst. This reaction leads to the formation of the desired compound with a yield of around 80%. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound, and it is relatively simple and cost-effective.

Scientific Research Applications

5-(1H-Tetrazol-5-yl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. The compound has also been studied for its potential use in the field of organic electronics, where it can be used as a building block for the synthesis of novel materials with unique optoelectronic properties.

properties

IUPAC Name

5-(2H-tetrazol-5-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6/c1-4(2-7-3-6-1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDPPCOCKDGVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Tetrazol-5-yl)pyrimidine

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